

# Crystal Structure of 3-Amino-4(3H)-quinazolinone Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-4(3H)-quinazolinone

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This technical guide provides a comprehensive overview of the crystal structure of **3-Amino-4(3H)-quinazolinone** derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details their synthesis, crystallographic parameters, and explores their mechanism of action, particularly as inhibitors of key signaling pathways in cancer.

## Introduction

**3-Amino-4(3H)-quinazolinone** and its derivatives are a core scaffold in the development of novel therapeutic agents. The unique structural features of the quinazolinone ring system allow for diverse chemical modifications, leading to a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.<sup>[1][2]</sup> Understanding the three-dimensional arrangement of atoms within these molecules is crucial for structure-based drug design and for elucidating their mechanism of action at a molecular level. X-ray crystallography has been an indispensable tool in providing precise structural information for these compounds.<sup>[3][4]</sup>

## Synthesis and Crystallization

The synthesis of **3-Amino-4(3H)-quinazolinone** derivatives typically involves a multi-step process, often starting from anthranilic acid or its derivatives. The general synthetic approach involves the formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate, followed by

reaction with hydrazine hydrate to yield the desired 3-amino-quinazolinone.[4][5] Microwave-assisted synthesis has been shown to be an efficient method for producing these compounds in high yields.[5]

## General Experimental Protocol for Synthesis

The following protocol describes a common method for the synthesis of 2-alkyl-3-aminoquinazolin-4(3H)-ones:

- **Formation of 2-Alkyl-4H-3,1-benzoxazin-4-one:** A mixture of an appropriate anthranilic acid derivative and a corresponding acid anhydride (e.g., acetic anhydride for a 2-methyl derivative, propionic anhydride for a 2-ethyl derivative) is heated.[3][5] For microwave-assisted synthesis, the mixture is irradiated at a specified power and temperature for a short duration.[5] Upon completion, the excess anhydride is removed under reduced pressure, and the resulting benzoxazinone intermediate is precipitated by pouring the mixture into ice water.[6]
- **Formation of 3-Amino-2-alkylquinazolin-4(3H)-one:** The synthesized 2-alkyl-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is then added cautiously, and the mixture is refluxed for several hours.[4][7] The reaction progress is monitored by thin-layer chromatography (TLC).
- **Purification and Crystallization:** After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and diethyl ether, to obtain single crystals suitable for X-ray diffraction analysis.[3][4]

## Detailed Protocol for 3-amino-2-ethylquinazolin-4(3H)-one[3]

A mixture of methyl 2-aminobenzoate and propionic anhydride (1.4 mole equivalents) was heated for 30 minutes at 105 °C. The mixture was cooled to 75 °C and diluted with ethanol (50 mL). Hydrazine monohydrate (10 mole equivalents) was added dropwise over 10 minutes, and the mixture was refluxed for 1 hour. After cooling to room temperature, the solvent was removed under reduced pressure. The resulting residue was purified by column chromatography (silica gel, hexane/diethyl ether 4:1) to give 3-amino-2-ethylquinazolin-4(3H)-

one. Colorless crystals were obtained by crystallization from a mixture of ethyl acetate and diethyl ether (1:2 by volume).[3]

## Detailed Protocol for 3-amino-2-propylquinazolin-4(3H)-one[4]

3-Amino-2-propylquinazolin-4(3H)-one was synthesized by reacting 2-propyl-4H-3,1-benzoxazin-4-one with an excess of hydrazine hydrate (three mole equivalents) in methanol under reflux conditions for 3 hours. Crystallization from ethanol yielded colorless crystals of the title compound.[4]

## Crystal Structure Analysis

The crystal structures of several **3-Amino-4(3H)-quinazolinone** derivatives have been determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions in the solid state.

## Crystallographic Data

The following table summarizes the crystallographic data for selected **3-Amino-4(3H)-quinazolinone** derivatives.

Compound	Formula	Molar Mass (g/mol)	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\alpha$ (°)	$\beta$ (°)	$\gamma$ (°)	V (Å <sup>3</sup> )	Z
3-amino-2-ethynylquinazolin-4(3H)-one[3]	C <sub>10</sub> H <sub>11</sub> N <sub>3</sub> O	189.22	Triclinic	P-1	7.0230(5)	7.6198(7)	9.7868(6)	69.709(7)	89.242(5)	75.191(7)	473.27(7)	2
3-amino-2-propylquinazolin-4(3H)-one[4]	C <sub>11</sub> H <sub>13</sub> N <sub>3</sub> O	203.24	Trigonal	R-3	24.1525(5)	24.1525(5)	9.6500(2)	90	90	120	4875.1(2)	18

## Data Collection and Refinement

For a typical crystal structure determination, a suitable single crystal is mounted on a diffractometer. Data collection is performed using monochromatic X-ray radiation (e.g., Cu K $\alpha$ ).

The collected diffraction data are then processed to solve and refine the crystal structure using specialized software.

Example for 3-amino-2-ethylquinazolin-4(3H)-one:[3]

- Diffractometer: Agilent SuperNova Dual Source with an Atlas detector.
- Radiation: Cu K $\alpha$  ( $\lambda$  = 1.54184 Å).
- Data Collection: 3303 measured reflections, 1858 independent reflections.
- Absorption Correction: Gaussian.
- Refinement: The structure was refined using a riding model for H atoms, with the amide hydrogen atoms located in the difference Fourier map and refined freely.

Example for 3-amino-2-propylquinazolin-4(3H)-one:[4]

- Diffractometer: Agilent SuperNova Dual Source with an Atlas detector.
- Radiation: Cu K $\alpha$  ( $\lambda$  = 1.54184 Å).
- Data Collection: 3734 measured reflections, 2136 independent reflections.
- Absorption Correction: Multi-scan.
- Refinement: H atoms were treated by a mixture of independent and constrained refinement.

## Molecular and Supramolecular Features

The crystal structures of **3-Amino-4(3H)-quinazolinone** derivatives reveal key molecular and supramolecular features that influence their physical properties and biological activity.

In 3-amino-2-ethylquinazolin-4(3H)-one, the molecule is essentially planar.[3] The crystal packing is characterized by inversion-related molecules stacked along the a-axis, displaying  $\pi$ – $\pi$  interactions with a centroid-to-centroid distance of 3.6664(8) Å. Furthermore, N—H $\cdots$ O hydrogen bonds link the molecules, forming a 'step' structure.[3]

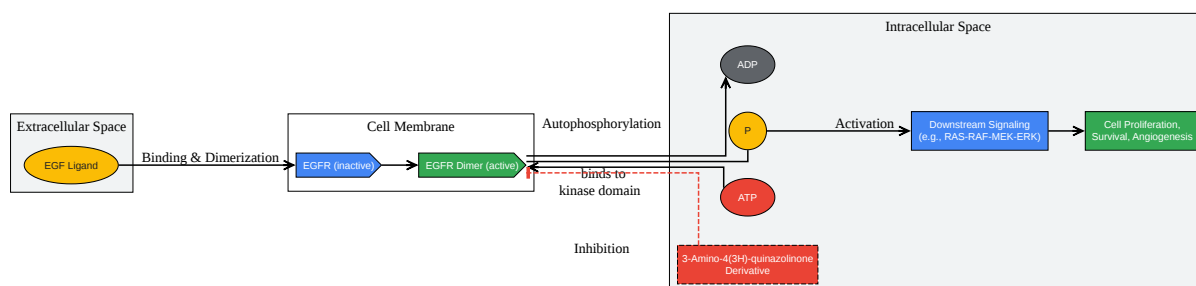
For 3-amino-2-propylquinazolin-4(3H)-one, the propyl group is nearly perpendicular to the quinazolinone mean plane.[4] The crystal structure exhibits  $\pi$ - $\pi$  stacking between paired molecules. Intermolecular N—H $\cdots$ N and N—H $\cdots$ O hydrogen bonds create a three-dimensional network.[4]

## Biological Activity and Signaling Pathways

Quinazolinone derivatives are recognized for their potential as anticancer agents, with many acting as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[8][9][10] Overexpression or mutation of EGFR is a key factor in the development and progression of several cancers.[8] Quinazolinone-based inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis.[11][12]

### EGFR Signaling Pathway Inhibition

The diagram below illustrates the general mechanism of EGFR signaling and its inhibition by **3-Amino-4(3H)-quinazolinone** derivatives.

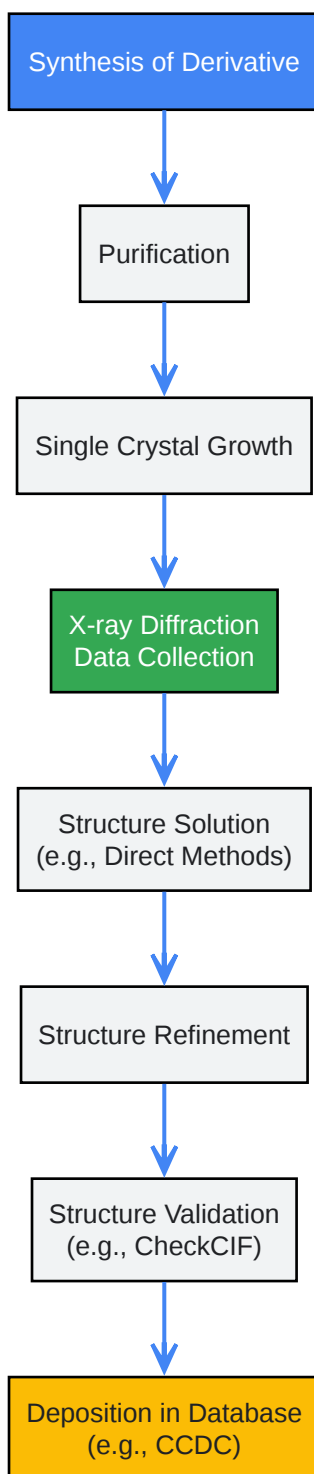


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EGFR Signaling Pathway and Inhibition.

## Experimental Workflow for Crystal Structure Determination

The following diagram outlines the typical workflow for determining the crystal structure of a **3-Amino-4(3H)-quinazolinone** derivative.



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Workflow for Crystal Structure Determination.

## Conclusion

This technical guide has provided a detailed overview of the crystal structure of **3-Amino-4(3H)-quinazolinone** derivatives. The presented data on their synthesis, crystallographic parameters, and molecular interactions are essential for understanding their structure-activity relationships. The role of these compounds as potential anticancer agents, particularly as EGFR inhibitors, highlights the importance of continued research in this area. The experimental protocols and workflows described herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

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